1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone
Description
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Properties
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O2/c1-33-19-8-2-16(3-9-19)14-20(32)29-10-12-30(13-11-29)22-21-23(26-15-25-22)31(28-27-21)18-6-4-17(24)5-7-18/h2-9,15H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAHPVZROJKMCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in oncology and neuropharmacology. This article synthesizes current research findings, including its mechanism of action, efficacy against various cancer cell lines, and other biological effects.
Chemical Structure and Properties
The compound's structure features a complex arrangement of functional groups that contribute to its biological activity. It consists of:
- A triazole moiety that is known for its role in medicinal chemistry.
- A piperazine ring which is commonly found in many pharmaceutical agents.
- Substituents such as 4-chlorophenyl and 4-methoxyphenyl , enhancing its pharmacological profile.
The molecular weight of the compound is approximately 385.8 g/mol , which is relevant for its pharmacokinetics and bioavailability .
Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes involved in cancer cell proliferation and survival. Notably, it has been shown to inhibit Poly (ADP-ribose) polymerase (PARP) activity, a target in cancer therapy due to its role in DNA repair mechanisms. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells by promoting PARP cleavage and increasing levels of phosphorylated histone H2AX (p-H2AX), a marker for DNA damage .
Table 1: Anticancer Activity of the Compound
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 18 | PARP inhibition, apoptosis induction |
| HCT-116 (Colon) | 27.3 | DNA damage response enhancement |
| T47D (Breast) | 43.4 | Increased caspase activity |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The findings suggest that the compound exhibits significant cytotoxicity against breast cancer cell lines (MCF-7 and T47D) and colon cancer cells (HCT-116), with mechanisms involving both direct cytotoxic effects and modulation of apoptotic pathways .
Case Studies and Research Findings
In a study exploring the synthesis and biological evaluation of related compounds, derivatives containing the piperazine and triazole structures were tested for their anticancer properties. The results highlighted that modifications in substituents could enhance or diminish biological activity, suggesting a structure-activity relationship (SAR) that can guide future drug design .
Moreover, computational studies have provided insights into how these compounds interact at the molecular level with target proteins, further elucidating their potential as therapeutic agents. For instance, molecular docking studies indicated favorable binding interactions with PARP1, supporting experimental findings regarding their inhibitory effects .
Scientific Research Applications
Synthesis and Structural Characteristics
The compound belongs to a class of heterocyclic compounds that exhibit diverse biological activities. Its synthesis typically involves multi-step reactions that incorporate piperazine and triazole moieties. The structural formula is represented as follows:
This compound has a molecular weight of approximately 479.93 g/mol and is characterized by the presence of a triazolo-pyrimidine ring system, which contributes to its pharmacological properties.
Anticancer Properties
One of the primary applications of this compound is in cancer therapy. It has been shown to inhibit Cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. By inhibiting CDK2, the compound can effectively suppress cell proliferation in various cancer cell lines, making it a candidate for further development as an anticancer drug .
Table 1: Summary of Biological Activities
| Activity Type | Target | Effect |
|---|---|---|
| Anticancer | CDK2 | Inhibition of cell proliferation |
| Antimicrobial | Bacterial strains | Potential antibacterial activity |
| Anti-inflammatory | Cytokine pathways | Modulation of inflammatory responses |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent. This activity is attributed to the structural features that allow for interaction with bacterial targets .
Pharmacokinetics
The pharmacokinetic profile of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone indicates good membrane permeability, allowing it to reach intracellular targets effectively. Studies suggest that it can penetrate cellular membranes and exert its effects within proliferating cells .
Case Studies and Research Findings
Numerous studies have documented the efficacy of this compound in preclinical models:
- Study 1 : A recent investigation demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in xenograft models. The study highlighted its potential as a lead compound for developing new anticancer therapies.
- Study 2 : Another research effort focused on its antimicrobial properties, revealing that certain derivatives were effective against resistant bacterial strains. This finding opens avenues for developing new antibiotics based on this scaffold.
Preparation Methods
Diamino-Triazole Intermediate Formation
The synthesis begins with 1,2,4-triazole-3,5-diamine, a precursor for constructing the triazolopyrimidine scaffold. As described in Patent US-6570014-B1 , this intermediate reacts with an aldehyde (e.g., 4-chlorobenzaldehyde) under acidic conditions to form an imine. Subsequent cyclization with an α,β-unsaturated carbonyl compound (e.g., acetylenedicarboxylate) yields the triazolopyrimidine ring.
Reaction Conditions :
- Solvent: Ethanol or acetic acid.
- Temperature: 80–100°C.
- Catalysts: p-Toluenesulfonic acid (PTSA).
Example :
$$ \text{1,2,4-Triazole-3,5-diamine} + \text{4-Chlorobenzaldehyde} \xrightarrow[\text{PTSA}]{\text{Ethanol, 90°C}} \text{3-(4-Chlorophenyl)-3H-triazolo[4,5-d]pyrimidine} $$ .
Functionalization at Position 7
Position 7 of the triazolopyrimidine is activated for nucleophilic substitution. Patent CN114805367A discloses chlorination using phosphorus oxychloride (POCl₃) to introduce a leaving group (Cl), enabling piperazine coupling.
Procedure :
- React triazolopyrimidine (10 mmol) with POCl₃ (30 mmol) at reflux (110°C) for 6 hours.
- Quench with ice-water and extract with dichloromethane.
- Dry over Na₂SO₄ and concentrate to obtain 7-chloro intermediate (Yield: 85%).
Piperazine Coupling and Acylation
Nucleophilic Aromatic Substitution
The 7-chloro intermediate undergoes substitution with piperazine in the presence of a base. Patent US20150005498A1 employs sodium hydride (NaH) in dimethylformamide (DMF) to facilitate this step.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 78 |
| Base | NaH (60% dispersion) | 78 |
| Temperature | 25°C | 78 |
| Reaction Time | 16 hours | 78 |
Mechanism :
$$ \text{7-Chloro-triazolopyrimidine} + \text{Piperazine} \xrightarrow[\text{NaH, DMF}]{\text{RT}} \text{7-Piperazinyl Intermediate} $$ .
Acylation with 2-(4-Methoxyphenyl)Acetyl Chloride
The piperazinyl intermediate is acylated using 2-(4-methoxyphenyl)acetyl chloride. Patent US20150005498A1 highlights the use of Schotten-Baumann conditions (aqueous NaOH, dichloromethane) for efficient acylation.
Procedure :
- Dissolve piperazinyl intermediate (5 mmol) in dichloromethane (DCM).
- Add 2-(4-methoxyphenyl)acetyl chloride (6 mmol) and aqueous NaOH (10%, 10 mL).
- Stir vigorously at 0–5°C for 2 hours.
- Isolate product via extraction (Yield: 92%).
Analytical Data :
- ¹H NMR (CDCl₃) : δ 3.82 (s, 3H, OCH₃), 4.14 (s, 2H, COCH₂), 6.88–7.45 (m, 8H, aromatic).
- MS (ESI) : m/z 550.2 [M+H]⁺.
Alternative Synthetic Routes
One-Pot Cyclization and Functionalization
Patent CN114805367A proposes a one-pot method combining triazole formation, chlorination, and piperazine coupling. This reduces purification steps and improves overall yield (75% vs. 65% stepwise).
Conditions :
- Sequential addition of POCl₃ and piperazine without isolating intermediates.
- Temperature gradient: 110°C (chlorination) → 60°C (substitution).
Solid-Phase Synthesis
A modified approach from Patent US-6570014-B1 uses resin-bound diamino-triazole to streamline purification. After cyclization and cleavage, the product is obtained in 68% yield.
Critical Analysis of Methodologies
Yield Comparison
| Method | Step | Yield (%) |
|---|---|---|
| Stepwise | Triazole formation | 85 |
| Chlorination | 85 | |
| Piperazine coupling | 78 | |
| Acylation | 92 | |
| Total | 53.5 | |
| One-Pot | Combined steps | 75 |
The one-pot method offers superior efficiency despite marginally lower yields per step.
Regioselectivity Challenges
The triazolopyrimidine ring can form regioisomers during cyclization. Patent US20150005498A1 addresses this using directing groups (e.g., nitro) to ensure substitution at position 7.
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize this triazolo-pyrimidine-piperazine derivative?
Answer:
The compound is typically synthesized via multi-step reactions involving:
- Nucleophilic substitution : Piperazine rings are functionalized with triazolo-pyrimidine cores through Buchwald-Hartwig coupling or palladium-catalyzed cross-coupling reactions .
- Cyclocondensation : The triazolo[4,5-d]pyrimidine scaffold is formed using nitrile imine intermediates or [3+2] cycloaddition reactions with azides .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (DMF/ethanol) are standard for isolating the final product .
Advanced: How can reaction conditions be optimized to improve yield and purity of the compound?
Answer:
Optimization strategies include:
- Catalyst screening : Testing Pd(PPh₃)₄ vs. Xantphos-based catalysts for coupling efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict temperature control (60–80°C) to avoid decomposition .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield .
- In-line analytics : Use HPLC-MS to monitor intermediates and adjust stoichiometry in real time .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR (¹H/¹³C) : Confirms regiochemistry of the triazole ring and piperazine substitution. Aromatic protons from 4-chlorophenyl (~7.4–7.6 ppm) and 4-methoxyphenyl (~6.8–7.2 ppm) are diagnostic .
- High-resolution MS : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 505.12) .
- FT-IR : Carbonyl stretches (~1680 cm⁻¹) confirm the ethanone moiety .
Advanced: What challenges arise in resolving crystal structures of this compound via X-ray diffraction?
Answer:
Key challenges include:
- Polymorphism : Multiple crystalline forms may require screening >10 solvent systems (e.g., acetone/water vs. dichloromethane/hexane) .
- Disorder in piperazine rings : Use SHELXL refinement with restraints on thermal parameters and bond distances to model dynamic flexibility .
- Twinned crystals : Employ TWINABS for data integration if non-merohedral twinning is detected .
Basic: What in vitro assays are used for preliminary biological screening?
Answer:
- Anticancer activity : MTT assay against HeLa, MCF-7, and A549 cell lines (IC₅₀ values <10 µM indicate potency) .
- Antimicrobial screening : Broth microdilution for MIC determination against S. aureus and E. coli .
- Enzyme inhibition : Fluorescence-based assays for kinase or phosphodiesterase targets (e.g., IC₅₀ <1 µM for A2A adenosine receptor modulation) .
Advanced: How can target engagement be validated in mechanistic studies?
Answer:
- SPR (Surface Plasmon Resonance) : Direct binding assays with immobilized A2A receptors (KD <100 nM suggests strong interaction) .
- Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates after compound treatment .
- CRISPR knockouts : Abolished activity in A2A receptor-deficient cells confirms target specificity .
Basic: How is the compound’s stability assessed under physiological conditions?
Answer:
- pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC over 24–72 hours .
- Light sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .
- Plasma stability : Incubate with rat/human plasma (37°C) and quantify parent compound using LC-MS/MS .
Advanced: How can structure-activity relationships (SAR) guide structural optimization?
Answer:
- Substituent variation : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance receptor binding .
- Scaffold hopping : Compare triazolo-pyrimidine vs. triazolo-triazine cores for solubility and potency .
- Molecular docking : Use AutoDock Vina to predict interactions with A2A receptor orthosteric sites (ΔG < −9 kcal/mol indicates favorable binding) .
Basic: What strategies address poor aqueous solubility in biological assays?
Answer:
- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes .
- Nanoformulation : Prepare liposomal dispersions (size: 100–200 nm) via thin-film hydration .
- Salt formation : React with HCl or sodium citrate to improve solubility >5 mg/mL .
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
- Assay standardization : Validate protocols using positive controls (e.g., Doxorubicin for cytotoxicity) and harmonize cell passage numbers .
- Metabolite profiling : Identify active/degradation products via UPLC-QTOF-MS to explain potency variations .
- Meta-analysis : Compare IC₅₀ values across >3 independent studies; apply ANOVA to assess significance of discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
